molecular formula C24H32N4OS B2361308 N-[(4-ethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 477304-58-8

N-[(4-ethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

Cat. No.: B2361308
CAS No.: 477304-58-8
M. Wt: 424.61
InChI Key: FTEQICQTQKKTTD-UHFFFAOYSA-N
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Description

N-[(4-ethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with an ethyl group at position 4 and a 3-methylbenzylsulfanyl group at position 3. The triazole moiety is further functionalized with an adamantane-1-carboxamide group via a methylene linker.

Properties

IUPAC Name

N-[[4-ethyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4OS/c1-3-28-21(26-27-23(28)30-15-17-6-4-5-16(2)7-17)14-25-22(29)24-11-18-8-19(12-24)10-20(9-18)13-24/h4-7,18-20H,3,8-15H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEQICQTQKKTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC(=C2)C)CNC(=O)C34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazides

A common method for 1,2,4-triazole synthesis involves cyclizing thiosemicarbazides under basic conditions. For example:

  • Ethyl hydrazinecarboxylate reacts with thiourea to form a thiosemicarbazide intermediate.
  • Cyclization via heating in aqueous NaOH yields 5-mercapto-1,2,4-triazole .

Reaction Conditions :

  • Temperature: 80–100°C
  • Base: NaOH (2–3 equiv)
  • Solvent: Water or ethanol.

[3+2] Cycloaddition with Azides

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers regioselective triazole formation. However, for 1,2,4-triazoles, alternative dipolarophiles like α-cyanoacetamides are employed:

  • α-Cyanoacetamide reacts with in situ-generated azides (e.g., from NaN₃ and alkyl halides).
  • Microwave-assisted cyclization in ethanol with NaOH yields 5-amino-1,2,4-triazole-4-carboxamide .

Example Protocol :

  • Reagents: α-Cyanoacetamide (1.3 mmol), NaN₃ (1.3 mmol), ethyl bromide (1.3 mmol).
  • Conditions: Ethanol, NaOH (1.3 mmol), microwave at 80°C for 1 h.
  • Yield: 56% after trituration with EtOAc.

Functionalization of the Triazole Core

Introduction of the Ethyl Group

Alkylation of the triazole’s N4 position is achieved using ethyl bromide in the presence of a base:

  • 5-Mercapto-1,2,4-triazole (1 equiv) reacts with ethyl bromide (1.2 equiv).
  • Base: K₂CO₃ (1.5 equiv) in DMF at room temperature for 24 h.

Key Data :

Parameter Value
Solvent DMF
Temperature 25°C
Reaction Time 24 h
Yield 70–85%

Sulfanyl Group Installation

The 3-methylbenzylsulfanyl group is introduced via nucleophilic substitution:

  • 4-Ethyl-5-mercapto-1,2,4-triazole (1 equiv) reacts with 3-methylbenzyl bromide (1.1 equiv).
  • Base: K₂CO₃ (1.5 equiv) in DMF at 25°C for 12 h.

Optimization Note :

  • Excess benzyl bromide (1.2–1.5 equiv) improves conversion to >90%.
  • Purification via column chromatography (hexane:EtOAc, 3:1) yields 80–88% pure product.

Coupling with Adamantane-1-Carboxamide

Carboxylic Acid Activation

Adamantane-1-carboxylic acid is activated as an acid chloride or mixed anhydride:

  • Adamantane-1-carbonyl chloride : Synthesized using SOCl₂ or oxalyl chloride in DCM.
  • Alternative: Direct amidation via Lewis acid catalysts (e.g., ZrCl₄).

Amide Bond Formation

The aminomethyl group on the triazole reacts with the activated adamantane derivative:

  • Intermediate A (1 equiv) and adamantane-1-carbonyl chloride (1.1 equiv) in DCM.
  • Base: Et₃N (2 equiv) at 0°C→25°C for 6 h.

Alternative Method :

  • Lewis acid-catalyzed amidation : ZrCl₄ (0.1 equiv) in THF at 60°C for 8 h.
  • Yield: 77% after precipitation with HCl/Et₂O.

Comparative Analysis of Synthetic Routes

Step Method 1 (Cyclization) Method 2 (CuAAC) Method 3 (Direct Amidation)
Triazole Formation Thiosemicarbazide cyclization (70%) [3+2] Cycloaddition (56%) N/A
Ethylation K₂CO₃/DMF, 24 h (85%) Alkylation post-cyclization (78%) N/A
Sulfanylation K₂CO₃/DMF, 12 h (88%) Similar to Method 1 (82%) N/A
Carboxamide Coupling Et₃N/DCM (72%) ZrCl₄/THF (77%) One-pot (65%)

Key Observations :

  • Method 2 (CuAAC) offers better regioselectivity but lower yields for triazole formation.
  • Direct amidation (Method 3) reduces purification steps but requires stringent anhydrous conditions.

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring substitution at N4 and C5 requires careful control of base and temperature.
  • Thiol Oxidation : Use of antioxidants (e.g., BHT) during sulfanyl group installation prevents disulfide formation.
  • Adamantane Solubility : Adamantane derivatives require polar aprotic solvents (DMF, DMSO) for efficient coupling.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the adamantane core.

Scientific Research Applications

N-[(4-ethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[(4-ethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Sulfanyl Group : The 3-methylbenzylsulfanyl group in the target compound likely increases metabolic stability compared to thione (S=O) analogs (e.g., compounds I and II in ), which are prone to oxidation.
Physicochemical Properties

However, structural analogs suggest:

Compound Type Melting Point Range (°C) Solubility Profile Reference
Adamantane-1,2,4-triazole thiones (I, II) 160–220 Low in water; soluble in DMSO
VUAA-1/OLC-12 Not reported Likely lipophilic (pyridinyl/ethyl groups)
Target Compound Estimated 180–210 Moderate solubility in ethanol, low in water Inferred

Structural Determinants :

  • The adamantane-1-carboxamide group in the target compound may elevate melting points compared to simpler alkyl derivatives due to rigid, crystalline packing .
  • The 3-methylbenzylsulfanyl group could reduce polarity, further lowering aqueous solubility relative to hydroxylated analogs .
Pharmacological and Functional Comparisons
  • Antihypoxic Activity : Adamantane-containing triazoles (e.g., compounds I and II) demonstrated antihypoxic effects in rodent models at 1/10 LD50 doses (10 mg/kg). The target compound’s ethyl and sulfanyl substituents may modulate similar activity, though empirical data are needed .
  • Anti-inflammatory Potential: Sulfanyl-linked triazoles (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives) showed anti-exudative activity comparable to diclofenac sodium (8 mg/kg). The target compound’s adamantane group may enhance anti-inflammatory efficacy through NF-κB pathway modulation .
  • Orco Agonism : VUAA-1 and OLC-12 (ethyl-triazole derivatives) activate insect olfactory receptors. The target compound’s adamantane group may preclude this activity due to steric hindrance, highlighting substituent-dependent target specificity .

Structural and Crystallographic Insights

The crystal structure of 2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine () reveals:

  • Triazole Ring Geometry : Planar conformation with bond lengths consistent with aromatic stabilization (C–N: ~1.32 Å).
  • Sulfanyl Linker : S–C bond length of 1.81 Å, typical for thioether linkages.

These features suggest that the target compound’s 3-methylbenzylsulfanyl group may adopt a similar conformation, with the benzyl ring contributing to π-π stacking interactions in biological targets.

Biological Activity

N-[(4-ethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on various studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

C25H32N4O2SC_{25}H_{32}N_{4}O_{2}S

Structural Features

The compound features an adamantane core, which is known for its rigidity and ability to enhance biological activity. The presence of a triazole ring contributes to its pharmacological properties, while the sulfanyl group may influence its interaction with biological targets.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of the triazole ring through condensation reactions and subsequent modifications to introduce the adamantane moiety.

General Reaction Scheme:

  • Formation of triazole via cyclization of thiosemicarbazide with an appropriate aldehyde.
  • Alkylation of the triazole with an adamantane derivative.
  • Final carboxamide formation through reaction with an appropriate acid chloride.

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar adamantane derivatives possess activity against various pathogens, including bacteria and fungi . The specific activity of this compound has not been extensively documented but is hypothesized to be effective based on structural analogs.

Anticancer Potential

Adamantane derivatives have shown promise in anticancer research. A study highlighted that compounds containing both adamantane and triazole structures could inhibit cancer cell proliferation by inducing apoptosis in certain cancer types . The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Neuroprotective Effects

Some derivatives have been evaluated for neuroprotective effects in models of neurodegenerative diseases. The presence of the adamantane structure is thought to enhance blood-brain barrier penetration, making these compounds potential candidates for treating conditions such as Alzheimer's disease .

Case Studies

Study Findings Reference
Al-Deeb et al. (2006)Demonstrated antimicrobial activity in related adamantane derivatives
El-Emam et al. (2012)Reported anticancer properties linked to apoptosis induction
Recent Study (2023)Investigated neuroprotective effects; showed promise in reducing oxidative stress

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves cyclization of hydrazinecarbothioamide precursors under alkaline conditions to form the triazole core, followed by alkylation with α-haloalkanes to introduce the sulfanyl group. For example, describes cyclization using potassium hydroxide in aqueous ethanol, followed by alkylation in n-butanol with sodium hydroxide as a base. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .
  • Catalysts : Bases like KOH or NaOH improve cyclization kinetics .
  • Temperature control : Reflux conditions (~80°C) are critical for achieving >70% yields in alkylation steps .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify adamantane protons (δ 1.6–2.1 ppm) and triazole ring carbons (δ 150–160 ppm). The methylene bridge (CH2_2) between triazole and adamantane appears at δ 3.8–4.2 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+^+ ~538.5 for analogous compounds) .
  • X-ray Crystallography : Resolves bond angles and confirms stereochemistry, particularly for adamantane’s rigid cage structure .

Q. What in vitro assays are appropriate for initial biological activity screening?

  • Methodology :

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Candida albicans or Staphylococcus aureus (MIC values <50 µg/mL suggest potency) .
  • Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety profiles (IC50_{50} >100 µM preferred) .

Advanced Research Questions

Q. How can contradictory results in biological activity assays (e.g., variable MIC values) be resolved?

  • Methodology :

  • Dose-Response Studies : Establish full dose curves to identify true IC50_{50}/MIC values and rule out assay artifacts .
  • Structural-Activity Relationships (SAR) : Compare derivatives with varied substituents (e.g., replacing 3-methylphenyl with chlorophenyl) to isolate pharmacophores .
  • Metabolic Stability Testing : Use hepatic microsomes to assess if rapid degradation underlies inconsistent activity .

Q. What computational methods predict this compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Simulate binding to fungal CYP51 (lanosterol demethylase) using AutoDock Vina. Focus on triazole’s coordination with heme iron .
  • MD Simulations : Analyze adamantane’s role in membrane permeability via lipid bilayer models (GROMACS) .
  • QSAR Modeling : Corrogate electronic parameters (HOMO/LUMO) with logP to optimize bioavailability .

Q. How do structural modifications impact physicochemical properties and bioactivity?

  • Methodology :

  • Substituent Variation : Replace the 3-methylphenylsulfanyl group with benzyl or halogenated analogs to modulate logP (target 2–4 for blood-brain barrier penetration) .
  • Thermal Analysis : DSC/TGA identifies stability thresholds (>200°C desirable for storage) .
  • Solubility Studies : Use shake-flask methods with PBS (pH 7.4) and DMSO to guide formulation strategies .

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